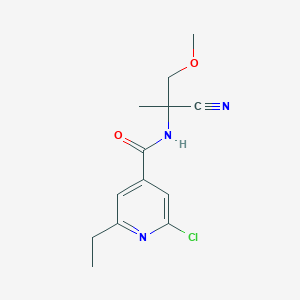
2-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-ethylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-ethylpyridine-4-carboxamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is commonly referred to as CC-1065 analog, and it is a potent DNA-binding agent that has shown promising results in the treatment of various types of cancer.
Mécanisme D'action
CC-1065 analog exerts its anticancer effects by binding to the minor groove of DNA and causing irreversible damage to the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The mechanism of action of CC-1065 analog is highly specific, targeting only cancer cells and sparing normal cells.
Biochemical and Physiological Effects:
CC-1065 analog has been shown to induce apoptosis in cancer cells, leading to the activation of caspase enzymes and the subsequent breakdown of cellular components. It has also been shown to cause cell cycle arrest, preventing cancer cells from dividing and proliferating. In addition, CC-1065 analog has been shown to induce DNA damage response, leading to the activation of DNA repair mechanisms in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CC-1065 analog is its high potency and specificity for cancer cells. This makes it an ideal candidate for use in cancer research and drug development. However, its complex synthesis method and high cost limit its widespread use in lab experiments.
Orientations Futures
There are several future directions for research on CC-1065 analog. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the optimization of CC-1065 analog for use in combination with other anticancer drugs, potentially leading to synergistic effects. Additionally, further research is needed to elucidate the mechanism of action of CC-1065 analog and its potential use in the treatment of specific types of cancer.
Méthodes De Synthèse
The synthesis of CC-1065 analog involves several complex steps. It requires the use of various chemical reagents and solvents, and the process is highly sensitive to temperature and pressure. One of the most widely used methods for synthesizing CC-1065 analog is the Pictet-Spengler reaction. This method involves the condensation of an aldehyde with an amine to form a cyclic imine, which is then reduced to form the final product.
Applications De Recherche Scientifique
CC-1065 analog has been extensively studied for its potential use in cancer treatment. It has shown remarkable results in preclinical studies, demonstrating potent cytotoxicity against a wide range of cancer cell lines. It has also been shown to be effective against drug-resistant cancer cells, making it a promising candidate for the treatment of chemotherapy-resistant cancers.
Propriétés
IUPAC Name |
2-chloro-N-(2-cyano-1-methoxypropan-2-yl)-6-ethylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-4-10-5-9(6-11(14)16-10)12(18)17-13(2,7-15)8-19-3/h5-6H,4,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFHVKOLIKCBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)NC(C)(COC)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-6-ethylpyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)
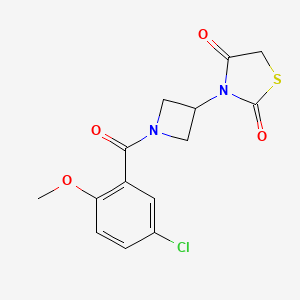
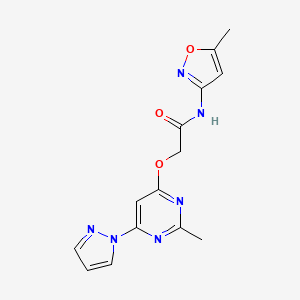
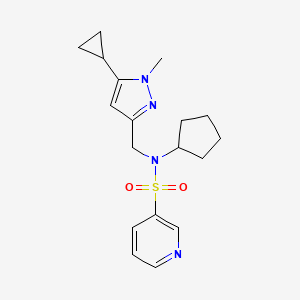
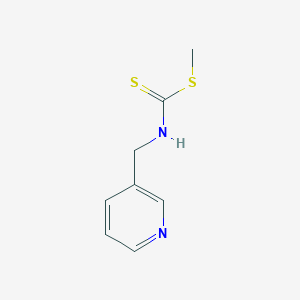
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)

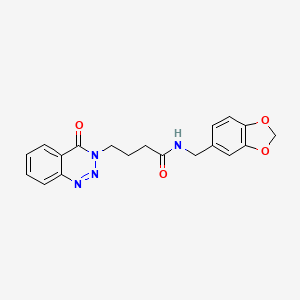
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2633393.png)
![6-benzyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2633397.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2633398.png)